molecular formula C18H13F2N3S B4785427 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4785427
M. Wt: 341.4 g/mol
InChI Key: FURPERSFTNOLAR-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of a difluoromethyl group, which can significantly influence its chemical and biological properties. The presence of the thienyl and phenyl groups further enhances its structural complexity and potential for diverse applications.

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3S/c1-11-16-13(17(19)20)10-14(15-8-5-9-24-15)21-18(16)23(22-11)12-6-3-2-4-7-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURPERSFTNOLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. The difluoromethyl group can be introduced via difluoromethylation reactions, which often require specialized reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)pyridine
  • 3-methyl-1-phenylpyrazole
  • 6-(2-thienyl)pyridine

Uniqueness

4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a difluoromethyl group with a pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties that are not found in simpler analogues. The presence of both phenyl and thienyl groups further enhances its versatility and potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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